N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide, also known as DB844, is a novel benzoxaborole compound that has been synthesized for the treatment of parasitic infections. DB844 has shown promising results in preclinical studies and has the potential to become a new drug for the treatment of neglected tropical diseases.
Mechanism of Action
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide works by inhibiting the enzyme trypanothione reductase, which is essential for the survival of the parasites that cause Chagas disease, leishmaniasis, and African sleeping sickness. Inhibition of this enzyme leads to the accumulation of toxic trypanothione, which ultimately kills the parasites.
Biochemical and Physiological Effects:
This compound has shown to be well-tolerated in animal studies and has a good safety profile. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide has several advantages for use in lab experiments. It has a broad-spectrum of activity against different parasitic species, making it a useful tool for studying the biology and pathology of these organisms. However, one limitation of this compound is that it is not effective against all parasitic species, and further research is needed to determine its efficacy against other neglected tropical diseases.
Future Directions
Several future directions for research on N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide include optimizing its pharmacological properties to improve its efficacy and safety profile, investigating its potential use in combination therapy with other drugs, and exploring its potential use in the treatment of other parasitic infections. Additionally, further research is needed to determine the mechanism of action of this compound and to elucidate the molecular pathways involved in its anti-parasitic activity.
Synthesis Methods
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide was synthesized using a multistep process involving the reaction of 2-fluorobenzoyl chloride with 5-methylfurfurylamine to form an intermediate, which was then reacted with 2,2-dimethoxypropane-1,3-dithiol to yield this compound.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide has been extensively studied for its potential use in the treatment of parasitic infections such as Chagas disease, leishmaniasis, and African sleeping sickness. In vitro studies have shown that this compound has potent activity against the parasites responsible for these diseases.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-12-6-7-14(23-12)10-19(13-8-9-24(21,22)11-13)17(20)15-4-2-3-5-16(15)18/h2-7,13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDLOACTKSONRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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